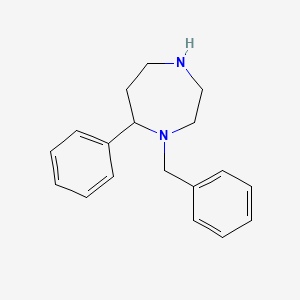

1-Benzyl-7-phenyl-1,4-diazepane

説明

Structure

3D Structure

特性

CAS番号 |

220897-67-6 |

|---|---|

分子式 |

C18H22N2 |

分子量 |

266.4 g/mol |

IUPAC名 |

1-benzyl-7-phenyl-1,4-diazepane |

InChI |

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)15-20-14-13-19-12-11-18(20)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 |

InChIキー |

AABNTADXCUOWBH-UHFFFAOYSA-N |

SMILES |

C1CNCCN(C1C2=CC=CC=C2)CC3=CC=CC=C3 |

正規SMILES |

C1CNCCN(C1C2=CC=CC=C2)CC3=CC=CC=C3 |

製品の起源 |

United States |

Synthetic Methodologies for 1 Benzyl 7 Phenyl 1,4 Diazepane and Its Derivatized Analogs

General Synthetic Strategies for 1,4-Diazepane Ring Systems

The synthesis of the 1,4-diazepane scaffold, a privileged structure in medicinal chemistry, is approached through several strategic pathways. These methods focus on efficiently constructing the seven-membered heterocycle from simpler, readily available starting materials.

Cyclization Reactions for Seven-Membered Nitrogen Heterocycles

The formation of seven-membered rings containing nitrogen is a cornerstone of diazepine (B8756704) synthesis. Various cyclization strategies have been developed to achieve this. One effective method is the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. nih.gov This reaction proceeds through the formation of π-allylpalladium intermediates, which then undergo an intramolecular nucleophilic attack by the amide nitrogen to yield the seven-membered diazepine core. nih.gov

Another approach involves the cyclization of nitrogen-centered radicals, which is a powerful method for creating a wide array of nitrogen heterocycles. organicreactions.org In these reactions, a nitrogen-centered radical is generated and undergoes cyclization onto an internal unsaturation, with the 5-exo cyclization being the most common mode. organicreactions.org Domino processes, which involve multiple bond-forming events in a single synthetic operation, have also been employed. For instance, a protocol starting from 1,2-diamines and alkyl 3-oxohex-5-enoates utilizes an in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization to build the 1,4-diazepane ring. acs.orgacs.orgnih.gov The formation of unusual seven-membered heterocycles can also be achieved through intramolecular conjugate displacement reactions. acs.orgacs.org

| Strategy | Key Reaction Type | Starting Materials Example | Catalyst/Reagent Example | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Cyclization | Intramolecular Nucleophilic Attack | N-tosyl-disubstituted 2-aminobenzylamines, Propargylic Carbonates | Palladium catalyst | nih.gov |

| Domino Process | Intramolecular aza-Michael Cyclization | 1,2-Diamines, Alkyl 3-oxohex-5-enoates | - (often solvent-free) | acs.orgacs.orgnih.gov |

| Radical Cyclization | 5-exo Cyclization | Precursors with N-Y bonds (Y=halogen, O, N, S, H) | Stannanes, Photoredox catalysts | organicreactions.org |

| Intramolecular Conjugate Displacement | Ring Closure | Baylis-Hillman alcohols | CF3CO2H, CS2 | acs.orgacs.org |

Multicomponent Reaction Approaches to 1,4-Diazepanes

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer an efficient and convergent route to complex molecules like 1,4-diazepanes. The Ugi four-component reaction (Ugi-4CR) is a notable example used to accelerate access to diverse 1,4-benzodiazepine (B1214927) scaffolds. nih.gov This strategy can involve the reaction of an aminophenylketone, an isocyanide, an aldehyde, and an azide, followed by a deprotection and intramolecular cyclization to form the diazepine ring. nih.gov A similar two-step approach involves an Ugi MCR followed by an intramolecular SN2 reaction to yield 1-sulfonyl 1,4-diazepan-5-ones. nih.gov

Copper-catalyzed MCRs have also been developed. For example, a three- or four-component reaction of 2-methylindole, aromatic aldehydes, and various cyclic dienophiles can produce diverse spirotetrahydrocarbazoles, demonstrating the power of MCRs in building complex heterocyclic systems. beilstein-journals.org These strategies are valued for their atom economy and ability to rapidly generate structural diversity from simple starting materials. nih.govmdpi.com

Reductive Amination Strategies in 1,4-Diazepane Synthesis

Reductive amination is a cornerstone of C-N bond formation and plays a significant role in the synthesis of 1,4-diazepanes. sci-hub.rumasterorganicchemistry.com This method typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

A key application is the intramolecular reductive amination to form the heterocyclic ring. An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes, using imine reductases (IREDs) as biocatalysts. acs.orgresearchgate.net This approach offers high enantioselectivity. acs.orgresearchgate.net Reductive amination is also used to introduce substituents onto the diazepine scaffold. For instance, 1,4-diazepane-6-amine can be alkylated with aldehydes via a carbonyl-amine condensation followed by reduction with sodium borohydride to produce N,1,4-tri-substituted derivatives. nih.gov This highlights the versatility of reductive amination for both ring formation and functionalization. nih.govresearchgate.net

Intramolecular Cyclization Techniques for 1,4-Diazepane Scaffolds

Intramolecular cyclization is a direct and common method for forming the 1,4-diazepane ring from a linear precursor containing the necessary functional groups. A variety of specific techniques have been reported. One prominent method is intramolecular C-N bond coupling. For example, a copper-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides can produce azetidine-fused 1,4-diazepine derivatives. nih.govmdpi.com

Other techniques rely on the formation of amide bonds. The intramolecular coupling of amino acids using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a key step in forming the seven-membered ring from enantiomerically pure amino acid precursors. researchgate.net Furthermore, domino reactions often culminate in an intramolecular cyclization step, such as the aza-Michael cyclization seen in the reaction between 1,2-diamines and specific ketoesters. acs.orgacs.orgnih.gov These methods provide reliable pathways to the core diazepine structure by forming a key bond within a single molecule.

Targeted Synthesis of 1-Benzyl-7-phenyl-1,4-diazepane Analogs

The synthesis of the specifically substituted this compound requires strategies that can precisely install the phenyl and benzyl (B1604629) groups at the desired positions on the 1,4-diazepane core.

Strategies for Introducing Phenyl and Benzyl Substituents

The introduction of phenyl and benzyl substituents onto the 1,4-diazepane scaffold can be achieved by incorporating these groups into the starting materials or by adding them during the synthetic sequence. A plausible route to this compound could involve a condensation reaction between a diamine and a carbonyl compound, where one of the precursors already contains a phenyl group. For example, a reaction of a cetimine intermediate with an aromatic aldehyde is a known pathway to diazepine derivatives. ijpcbs.com

A patent describes the preparation of 7-phenyl-1-benzoyl-1,4-diazepene derivatives. google.com In this case, the phenyl group is present at the 7-position, and a benzoyl group is attached to the nitrogen at the 1-position. The benzoyl group, a carbonyl functional group, can be readily reduced to a benzyl group using standard reducing agents like lithium aluminum hydride (LiAlH₄), thus providing a direct pathway to the target compound.

Alternatively, a benzyl group can be introduced onto a nitrogen atom of the pre-formed diazepine ring via N-alkylation or, more controllably, through reductive amination with benzaldehyde (B42025). masterorganicchemistry.comnih.gov For instance, a 7-phenyl-1,4-diazepane intermediate could be reacted with benzaldehyde to form an iminium ion, which is then reduced to yield the final this compound. Multicomponent reactions also offer a high degree of flexibility, allowing for the incorporation of diverse substituents from the various starting components. nih.govresearchgate.net

| Strategy | Key Steps | Precursor Example | Reagent Example | Reference for Concept |

|---|---|---|---|---|

| Reduction of Benzoyl Analog | 1. Synthesis of 7-phenyl-1-benzoyl-1,4-diazepane 2. Reduction of the benzoyl group | 7-phenyl-1-benzoyl-1,4-diazepane | LiAlH₄ or other hydride reducing agent | google.com |

| N-Alkylation of Phenyl-diazepane | 1. Synthesis of 7-phenyl-1,4-diazepane 2. Reductive amination with benzaldehyde | 7-phenyl-1,4-diazepane | Benzaldehyde, NaBH(OAc)₃ | masterorganicchemistry.comnih.gov |

| Condensation/Cyclization | Condensation of a phenyl-containing precursor with a benzyl-containing diamine followed by cyclization | N-benzyl-ethane-1,2-diamine and a phenyl-substituted carbonyl compound | Acid or base catalyst | ijpcbs.com |

Stereoselective and Regioselective Synthesis of 1,4-Diazepane Derivatives

The synthesis of complex molecules like 1,4-diazepane derivatives often requires precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the site of chemical bond formation (regioselectivity). Researchers have developed various strategies to achieve this control, which are crucial for producing specific, biologically active isomers.

A notable regioselective strategy involves the use of carefully chosen intermediates that direct the reaction to the desired position. For instance, a general approach for synthesizing tetrahydro-4H-pyrazolo[1,5-a] nih.govresearchgate.netdiazepin-4-one derivatives begins with the regioselective synthesis of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates. These intermediates, when treated with amines, undergo a predictable oxirane ring-opening followed by direct cyclization to yield the target diazepinone core. dntb.gov.ua This method provides a clear pathway to functionalized diazepines by controlling the initial placement of reactive groups. dntb.gov.ua

Steric hindrance is another powerful tool for achieving regioselectivity. In the synthesis of 1,4-benzodiazepine derivatives, which share a structural relationship with 1,4-diazepanes, a nucleophilic attack on an azetidinium ring intermediate was observed to occur exclusively at the more accessible C3 position rather than the C1 position. nih.gov This superb regioselectivity was attributed to the steric effect, as the methylene (B1212753) group at C3 is less sterically hindered than the methine group at C1, thus guiding the formation of the seven-membered ring. nih.gov

While direct enantioselective synthesis of this compound is not extensively documented, principles from related fields offer viable pathways. Artificial metalloenzymes, such as iridium-containing cytochrome variants, have been successfully used for the highly enantioselective cyclopropanation of other saturated N-heterocycles like piperidines and pyrrolidines. acs.org These bio-inspired catalytic systems demonstrate the potential for developing highly stereoselective methods applicable to the synthesis of chiral 1,4-diazepane scaffolds. acs.org

Optimization of Reaction Conditions and Yields in 1,4-Diazepane Synthesis

Achieving high yields of the desired 1,4-diazepane product is contingent upon the careful optimization of various reaction parameters, including catalyst choice, solvent, temperature, and reaction time.

Catalyst and Temperature Effects: The choice of catalyst can dramatically influence reaction efficiency. In one study on the synthesis of 1,4-diazepine derivatives, Keggin-type heteropolyacids (HPAs) were found to be superior catalysts compared to conventional options like trifluoroacetic acid. nih.gov The efficiency of different HPAs was compared, with H₅PMo₁₀V₂O₄₀ demonstrating the best performance in terms of reaction time and yield. nih.gov The study also established that reflux conditions were necessary, as no reaction was detected at room temperature, highlighting the importance of temperature in driving the cyclization forward. nih.gov

Solvent and Reagent Optimization: The reaction medium is another critical factor. In the synthesis of functionalized 1,4-benzodiazepines via a ring-opening reaction, dimethylformamide (DMF) proved to be the optimal solvent, affording a 91% yield. nih.gov Switching to less polar solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) resulted in decreased reaction rates and lower yields. nih.gov Similarly, optimizing the synthesis of di- and tetrahydropyridines, a related heterocyclic system, showed that using ethanol (B145695) as a solvent led to excellent selectivity and yield, whereas using water resulted in the formation of side products and a lower yield of the desired compound. researchgate.net

The duration of the reaction is also tailored to maximize product formation. For certain nucleophilic additions to the diazepine core, extending the reaction time from 6 to 24 hours significantly improved the chemical yield from a moderate level to 78%. nih.gov General procedures for synthesizing pyrazolo[3,4-b] nih.govresearchgate.netdiazepines often involve refluxing the reactants in absolute ethanol with glacial acetic acid for specific periods, ranging from 3.5 to 6 hours, to ensure the reaction goes to completion. mdpi.com

The following table summarizes key findings from various optimization studies.

| Parameter | Variation | Observation | Yield | Source |

| Catalyst | H₅PMo₁₀V₂O₄₀ vs. H₃PW₁₂O₄₀ | H₅PMo₁₀V₂O₄₀ led to shorter reaction times and higher yields. | Good to Excellent | nih.gov |

| Temperature | Room Temperature vs. Reflux | The reaction required refluxing conditions to proceed. | - | nih.gov |

| Solvent | DMF vs. THF vs. DCM | DMF provided the highest yield for the ring-opening reaction. | 91% (DMF) | nih.gov |

| Reaction Time | 6 hours vs. 24 hours | Extending the reaction time increased the yield of the KCN addition product. | 78% (24h) | nih.gov |

| Solvent | Ethanol vs. Water | Ethanol gave excellent selectivity and yield; water led to side products. | High (Ethanol) | researchgate.net |

| Deprotection | 8 N HCl in dioxane, 45 °C, 48h | Optimal conditions for deprotection of a diazepinone intermediate. | 86% | rsc.org |

Purification and Isolation Techniques for Synthesized 1,4-Diazepane Compounds

Once the synthesis is complete, the crude product must be separated from unreacted starting materials, catalysts, solvents, and byproducts. A multi-step approach involving several standard organic chemistry techniques is typically employed to isolate and purify 1,4-diazepane compounds.

The most common initial step is filtration . After the reaction, the mixture is often cooled, allowing the desired product to precipitate out of the solution as a solid. This solid is then collected by filtration. mdpi.comjocpr.com Following filtration, the isolated solid is typically washed with a suitable solvent, such as cold ethanol or diethyl ether. nih.govnih.gov This washing step removes residual impurities that are soluble in the wash solvent while the desired compound remains as a solid.

For further purification, recrystallization is a widely used and effective method. mdpi.com This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving impurities behind in the solution. wikipedia.org The pure crystals are then collected by another filtration step. wikipedia.org

If the product is not a solid or if recrystallization does not remove all impurities, column chromatography is employed. wikipedia.orgyoutube.com This is a powerful technique for separating components of a mixture based on their different affinities for a stationary phase (like silica (B1680970) gel or alumina) and a mobile phase (a solvent or mixture of solvents). wikipedia.orgalfa-chemistry.com The crude mixture is loaded onto the top of a column packed with the stationary phase, and as the mobile phase flows through, the components separate into bands, which are then collected as fractions.

Other relevant techniques include:

Distillation: Used primarily for purifying liquid starting materials or, less commonly, liquid diazepine products. Vacuum distillation is employed for compounds that are sensitive to high temperatures and might decompose at their atmospheric boiling point.

Extraction: Liquid-liquid extraction is used to separate a compound from a mixture by partitioning it between two immiscible liquid phases, often an aqueous phase and an organic solvent. youtube.com

pH Adjustment: The solubility of amine-containing compounds like 1,4-diazepanes can be highly dependent on pH. Adjusting the pH of an aqueous solution can sometimes induce precipitation of the free base, which can then be isolated by filtration. google.com

The table below outlines the primary purification techniques used for 1,4-diazepane compounds.

| Technique | Purpose | Description | Source |

| Filtration | Initial product isolation | The solid precipitate is collected from the reaction mixture after cooling. | mdpi.comjocpr.com |

| Washing | Removal of soluble impurities | The filtered solid is rinsed with a cold solvent like ethanol or diethyl ether. | nih.govnih.gov |

| Recrystallization | High-purity solid product | The crude solid is dissolved in a hot solvent and allowed to slowly crystallize upon cooling. | mdpi.comwikipedia.org |

| Column Chromatography | Separation of complex mixtures | Components are separated based on differential adsorption on a stationary phase. | wikipedia.orgalfa-chemistry.com |

| Distillation | Purification of liquids | Separates liquids based on differences in boiling points; can be done under vacuum for heat-sensitive compounds. |

Mechanistic Investigations of 1,4 Diazepane Formation and Derivatization Reactions

Elucidation of Reaction Pathways and Transition States in 1,4-Diazepane Synthesis

The synthesis of the 1,4-diazepane ring system can proceed through various reaction pathways, often involving the condensation of suitable precursors followed by cyclization. A common strategy involves the reaction of diamines with dicarbonyl compounds or their equivalents. The precise pathway and the nature of the transition states are highly dependent on the specific reactants and reaction conditions employed.

Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in mapping out the potential energy surfaces of these reactions. ijpcbs.com These computational approaches allow for the identification of the most probable reaction pathways by comparing the energies of different transition states. For instance, in the synthesis of certain 1,4-diazepine derivatives, the reaction can proceed through different tautomeric intermediates, and the relative stability of these intermediates dictates the final product distribution. ijpcbs.com

One-pot syntheses are particularly attractive for their efficiency. For example, the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines involves a carbonyl amine condensation followed by reductive amination. nih.gov The initial condensation is generally predictable, but the subsequent reduction can lead to a mixture of mono-, di-, and tri-substituted products, highlighting the complexity of the reaction pathways. nih.gov The orientation of functional groups, such as a hydroxyl group, can significantly influence the reaction barrier heights. A hydroxyl group that can participate in hydrogen bonding can stabilize the transition state, lowering the activation energy for a particular pathway. nih.gov Conversely, if the hydroxyl group is oriented away from the reaction center, the activation energy can be prohibitively high. nih.gov

The formation of fused ring systems containing the 1,4-diazepane moiety, such as benzo[f]pyrazolo[1,5-a] ijpcbs.comnih.govdiazepines, can be achieved through cascade annulation reactions catalyzed by transition metals like rhodium(III). acs.org These reactions proceed through a series of steps, including C-H activation and [5+2] cyclization, to construct the complex polycyclic architecture in a single operation. acs.org

Role of Catalysis and Reagents in 1,4-Diazepane Ring Formation

The choice of catalyst and reagents is paramount in directing the course of 1,4-diazepane ring formation, influencing reaction rates, yields, and selectivity. A wide array of catalysts, from simple acids and bases to complex transition metal complexes and heterogeneous catalysts, have been employed in these syntheses.

Acid Catalysis: Brønsted acids like trifluoroacetic acid (CF3COOH) and sulfuric acid (H2SO4), as well as Lewis acids, are commonly used to promote the condensation reactions that often precede cyclization. ijpcbs.comnih.gov Heteropolyacids (HPAs) of the Keggin type have emerged as highly efficient catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.gov Their strong Brønsted acidity and, in some cases, redox properties, can lead to high yields and shorter reaction times. The catalytic activity can be tuned by altering the composition of the HPA, for instance, by substituting molybdenum atoms with vanadium. nih.gov

Reductive Amination Reagents: In syntheses involving reductive amination, the choice of reducing agent is critical. Sodium borohydride (B1222165) (NaBH4) is a common and effective reagent for this purpose. nih.gov The reaction conditions, including the stoichiometry of the reducing agent, can influence the extent of reduction and the final product distribution. nih.gov

Transition Metal Catalysis: As mentioned earlier, rhodium(III) catalysts are effective for the synthesis of fused 1,4-diazepane systems. acs.org These catalysts enable C-H activation, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds directly from otherwise unreactive C-H bonds. The catalytic system often includes a silver salt as an additive to facilitate the reaction. acs.org

Heterogeneous Catalysis: The use of heterogeneous catalysts, such as volcanic ash, offers advantages in terms of easy separation and reusability. nih.gov These solid acid catalysts can promote the synthesis of benzodiazepines under solvent-free conditions, contributing to greener synthetic methodologies. nih.gov

The following table summarizes the role of various catalysts and reagents in the synthesis of 1,4-diazepane and related structures:

| Catalyst/Reagent | Role in Synthesis | Example Reaction |

| Heteropolyacids (HPAs) | Brønsted acid catalysis | Synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives from ketimine intermediates and aldehydes. nih.gov |

| Sodium Borohydride (NaBH₄) | Reducing agent | Reductive amination in the formation of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines. nih.gov |

| Rhodium(III) Complexes | Transition metal catalysis | Cascade annulation of 5-amino-1-aryl-pyrazoles with iodonium (B1229267) ylides to form benzo[f]pyrazolo[1,5-a] ijpcbs.comnih.govdiazepines. acs.org |

| Trifluoroacetic Acid (CF₃COOH) | Brønsted acid catalysis | Condensation reactions in the synthesis of 1,4-diazepine derivatives. ijpcbs.com |

| Volcanic Ash | Heterogeneous acid catalysis | Green synthesis of 3H-1,5-benzodiazepines under solvent-free conditions. nih.gov |

Understanding Intermediate Formation and Stability in Complex Synthetic Routes

In many syntheses of 1,4-diazepanes, imines or enamines are key intermediates. For example, the reaction of a diamine with a carbonyl compound initially forms an imine, which then undergoes an intramolecular reaction to form the seven-membered ring. The stability of this imine intermediate can be influenced by electronic and steric factors of the substituents.

In the synthesis of 1,4-diazepine derivatives from cetimine intermediates and aromatic aldehydes, the reaction proceeds through the formation of an initial adduct which then cyclizes. ijpcbs.com The tautomeric equilibrium between different forms of this intermediate can influence the subsequent reaction pathway. ijpcbs.com

Computational studies have proven to be a powerful tool for understanding the stability of reaction intermediates. ijpcbs.com By calculating the relative energies of different possible intermediates, researchers can predict which species are more likely to be formed and persist during the reaction, thus guiding the synthetic strategy.

The table below provides examples of key intermediates in the synthesis of 1,4-diazepane and related structures:

| Intermediate | Role in Synthesis | Synthetic Route |

| Cetimine | Precursor to the diazepine (B8756704) ring | Reaction with aromatic aldehydes to form 1,4-diazepine derivatives. ijpcbs.com |

| Hemiaminal | Intermediate in reductive amination | Formed from the nucleophilic attack of a secondary amine on a carbonyl group. nih.gov |

| Iminium Ion | Intermediate in reductive amination | Formed from the dehydration of a hemiaminal, followed by reduction to the amine. nih.gov |

| Enaminoester | Intermediate in benzodiazepine (B76468) synthesis | Formed from the condensation of o-phenylenediamine (B120857) and a β-ketoester, leading to intramolecular cyclization. nih.gov |

Computational Chemistry and Theoretical Modeling of 1 Benzyl 7 Phenyl 1,4 Diazepane Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory, are instrumental in elucidating the electronic structure and properties of 1,4-diazepane systems.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the properties of molecules and materials. youtube.com It is frequently used to predict molecular formation and characteristics. youtube.com In the context of 1,4-diazepane research, DFT calculations are applied to understand various aspects of these molecules. For instance, DFT can be used to assess the ability of related benzodiazepine (B76468) structures to be carried by cyclodextrins for drug delivery systems. nih.gov These calculations help in understanding the thermodynamics and kinetics of the interactions between the drug and the carrier molecule. nih.gov

DFT methods are also employed to investigate the optimized molecular geometry and to analyze the stability arising from hyperconjugative interactions and charge delocalization through Natural Bond Orbital (NBO) analysis. researchgate.net Furthermore, DFT is used to explore the structural and spectral properties of organic molecules, providing a reliable means of assessment. irjweb.com In studies of related heterocyclic systems, DFT calculations have been utilized to determine optimized geometries and to perform analyses of frontier molecular orbitals. researchgate.net

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its chemical reactivity and kinetic stability. longdom.org The energy gap between the HOMO and LUMO is a key parameter that reflects the molecule's ability to transfer electrons. nih.gov A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.

These frontier molecular orbitals are critical in determining the charge transfer that can occur within the molecule. longdom.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The distribution and energy levels of these orbitals can be calculated using quantum chemical methods like DFT. For example, in a study of triazine derivatives, the HOMO and LUMO energies were calculated to understand the molecule's reactivity. irjweb.com

Below is a table showing representative data for calculated electronic properties of a related organic molecule.

| Property | Value (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Table 1: Example of calculated electronic properties using DFT for a related heterocyclic compound. Data is illustrative for the types of values obtained in such studies. irjweb.com |

Conformational Analysis and Molecular Dynamics Simulations

The seven-membered ring of the 1,4-diazepane scaffold is flexible and can adopt several conformations. Conformational analysis and molecular dynamics simulations are essential for understanding the preferred shapes of the molecule and the dynamics of their interconversion.

The 1,4-diazepane ring, being a seven-membered heterocycle, can adopt various conformations, which are analogous to those of cyclohexane (B81311), including chair, boat, and twist-boat forms. byjus.com The chair conformation is generally the most stable for six-membered rings like cyclohexane because it minimizes both angular and torsional strain. byjus.comwikipedia.org In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°. byjus.com

The boat conformation is less stable due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsing interactions. youtube.com A slight rotation of the C-C bonds in the boat conformation can relieve some of this strain, leading to a more stable twist-boat (or skew-boat) conformation. byjus.com The relative energies of these conformations are typically in the order of chair < twist-boat < boat. wikipedia.org Molecular dynamics simulations can be used to explore these different conformations and their relative stabilities for diazepane systems. nih.gov

The different conformations of the 1,4-diazepane ring can interconvert through a process known as ring flipping. wikipedia.org This process involves passing through higher-energy transition states, such as the half-chair conformation. youtube.com The energy barrier for this inversion determines the rate at which the conformations equilibrate at a given temperature. wikipedia.org

The conformational preference of the 1,4-diazepane ring can be influenced by the nature and position of substituents on the ring. nih.gov Large substituents will generally prefer to occupy positions that minimize steric interactions with other parts of the molecule. Theoretical calculations can be used to determine the energy minima corresponding to different conformations and to map the potential energy surface for the ring inversion process. researchgate.net These studies provide valuable information on the conformational landscape and the dynamic behavior of the molecule.

Chirality is a key feature of many biologically active molecules. The 1,4-diazepane ring in 1-benzyl-7-phenyl-1,4-diazepane can possess chiral centers, leading to the existence of stereoisomers. nih.gov The number of possible stereoisomers for a molecule can be determined by the number of chiral centers it contains, with a maximum of 2n stereoisomers, where n is the number of chiral centers. youtube.com

Theoretical studies play a crucial role in understanding the stereochemical features of such molecules. nih.gov Computational methods can be used to determine the absolute configuration of chiral centers and to rationalize the origins of enantioselectivity in chemical reactions. acs.org For example, molecular dynamics simulations have been used to understand the absolute configurations of products formed in catalyzed reactions. acs.org In the context of 1,4-diazepanes, theoretical studies can help to predict which stereoisomers are more stable and how they might interact differently with biological targets.

Thermodynamic and Kinetic Modeling of 1,4-Diazepane Reactions

The thermodynamic and kinetic properties of reactions involving the 1,4-diazepane scaffold, including N-alkylation, N-acylation, and conformational changes, are amenable to computational modeling. These theoretical studies provide valuable insights into reaction mechanisms, transition state geometries, and the relative stabilities of reactants, products, and intermediates. While specific experimental data for this compound is not extensively available in the public domain, the principles of computational modeling can be applied to predict its behavior.

Theoretical approaches, particularly Density Functional Theory (DFT), are instrumental in elucidating the thermodynamic and kinetic parameters of chemical reactions. For instance, the synthesis of 1,4-diazepane derivatives often involves intramolecular cyclization reactions. Computational modeling can predict the activation barriers for such cyclizations, offering information on the impact of substituents, ring size, and reaction sequence. researchgate.net

Conformational analysis is a critical aspect of understanding the reactivity and biological activity of 1,4-diazepane derivatives. Molecular modeling studies have revealed that N,N-disubstituted-1,4-diazepanes can adopt a low-energy twist-boat conformation, which may be stabilized by intramolecular pi-stacking interactions. nih.gov This has significant implications for how these molecules interact with biological targets. The interconversion between different ring conformations, such as chair, boat, and twist-boat, can be modeled to determine the energy barriers and relative populations of each conformer.

An illustrative example of the type of data that can be generated from thermodynamic and kinetic modeling of a hypothetical reaction involving a 1,4-diazepane derivative is presented in Table 1.

Table 1: Illustrative Thermodynamic and Kinetic Data for a Hypothetical 1,4-Diazepane Reaction

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| ΔH‡ | 15.2 | Enthalpy of activation, representing the energy barrier for the reaction. |

| ΔS‡ | -5.8 | Entropy of activation, reflecting the change in disorder from reactants to the transition state. |

| ΔG‡ | 17.0 | Gibbs free energy of activation, determining the reaction rate. |

| ΔH_rxn | -25.7 | Enthalpy of reaction, indicating whether the reaction is exothermic or endothermic. |

| ΔS_rxn | 2.1 | Entropy of reaction, showing the change in disorder over the course of the reaction. |

| ΔG_rxn | -26.3 | Gibbs free energy of reaction, indicating the spontaneity of the reaction. |

Note: The data in this table is for illustrative purposes and does not represent actual experimental or calculated values for this compound.

Computational Prediction and Validation of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting and validating the spectroscopic properties of molecules, including this compound. Theoretical calculations can provide valuable insights into the interpretation of experimental spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

DFT calculations are commonly employed to predict various spectroscopic parameters. For instance, the prediction of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation and conformational analysis of 1,4-diazepane derivatives. By calculating the magnetic shielding tensors for each nucleus in a given geometry, theoretical chemical shifts can be obtained and compared with experimental data. This comparison can help to confirm the proposed structure and assign specific resonances to individual atoms within the molecule.

Vibrational spectroscopy is another area where computational methods are highly beneficial. The calculation of vibrational frequencies and their corresponding intensities can assist in the assignment of bands observed in experimental IR and Raman spectra. This is particularly useful for complex molecules where spectral interpretation can be challenging.

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis). researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions occurring within the molecule. For a molecule like this compound, with its aromatic rings, TD-DFT can help to understand the nature of the π-π* transitions.

An illustrative example of computationally predicted spectroscopic data for a molecule with a 1,4-diazepane core is presented in Table 2.

Table 2: Illustrative Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 7.2-7.4 ppm (aromatic protons), 3.5-4.0 ppm (diazepane ring protons) |

| ¹³C NMR | Chemical Shift (δ) | 125-140 ppm (aromatic carbons), 45-60 ppm (diazepane ring carbons) |

| IR Spectroscopy | Vibrational Frequency (ν) | ~3050 cm⁻¹ (aromatic C-H stretch), ~2900 cm⁻¹ (aliphatic C-H stretch), ~1600 cm⁻¹ (aromatic C=C stretch) |

| UV-Vis Spectroscopy | λmax | ~260 nm |

Note: The data in this table is for illustrative purposes and does not represent actual experimental or calculated values for this compound.

The validation of these computational predictions against experimental data is a crucial step. A good correlation between the calculated and observed spectra provides confidence in the accuracy of the computational model and the assigned molecular structure. Discrepancies, on the other hand, can point to the need for refinement of the computational methodology or a re-evaluation of the experimental data.

1 Benzyl 7 Phenyl 1,4 Diazepane and Its Analogs As Building Blocks in Organic Synthesis

Role as Versatile Molecular Scaffolds for Chemical Derivatization

The structure of 1-benzyl-7-phenyl-1,4-diazepane provides several reactive sites for chemical derivatization, enabling the synthesis of a broad library of analogs. The two nitrogen atoms within the diazepine (B8756704) ring, the benzyl (B1604629) group at the N-1 position, and the phenyl group at the C-7 position are all amenable to modification.

The nitrogen atoms are primary sites for derivatization. They can undergo a variety of reactions, including alkylation, acylation, and sulfonylation, to introduce new functional groups that can modulate the molecule's properties. For instance, the synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b] nih.govktu.eduoxazin-7-yl)acetamides demonstrates how the diazepine nitrogen can be functionalized with complex side chains. nih.gov

The aromatic rings—the benzyl and phenyl groups—also serve as handles for diversification. Electrophilic aromatic substitution reactions can introduce substituents onto these rings, further expanding the range of accessible analogs. The versatility of the diazepine scaffold is highlighted by its use in creating compounds that target a variety of proteins, where the functional groups presented by the scaffold make crucial contacts within the binding pockets. nih.gov

| Position on Scaffold | Type of Derivatization | Potential Reagents/Reactions | Resulting Functional Group |

|---|---|---|---|

| N-1 and N-4 | N-Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | Substituted amines |

| N-1 and N-4 | N-Acylation | Acyl chlorides, Carboxylic acids with coupling agents | Amides |

| N-1 and N-4 | N-Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| N-1 Benzyl Group | Debenzylation | Catalytic hydrogenation (e.g., Pd(OH)₂/C) | Secondary amine (at N-1) |

| C-7 Phenyl Group | Aromatic Substitution | Electrophilic/Nucleophilic aromatic substitution reagents | Substituted phenyl rings |

Application in the Construction of Complex N-Heterocyclic Systems

The 1,4-diazepane scaffold is not only a template for simple derivatization but also a key intermediate for the synthesis of more complex, fused heterocyclic systems. nih.gov These larger structures are of significant interest due to their diverse biological activities. ktu.edu

One common strategy involves the condensation of a functionalized diazepine with other reagents to build new rings. For example, a key intermediate, 4-chloro-3H-benzo[b] nih.govktu.edudiazepine-2-carbaldehyde, has been used to synthesize chalcone (B49325) derivatives. These chalcones, in turn, react with various nucleophiles to afford fused systems such as pyrazoles, isoxazolines, and pyridines attached to the benzodiazepine (B76468) core. researchgate.net

Another approach involves intramolecular reactions to form fused rings. A general method for creating fused tetrahydro-4H-pyrazolo[1,5-a] nih.govktu.edudiazepin-4-one systems begins with the N-alkylation of a pyrazole (B372694) precursor, followed by an oxirane ring-opening and subsequent intramolecular cyclization. nih.gov This strategy highlights how a pre-formed diazepine or its precursor can be elaborated into a more rigid, polycyclic architecture. Such fused systems, including pyrimido[4,5-b] nih.govktu.edudiazepines and pyrazolo[3,4-b] nih.govktu.edudiazepines, have been investigated for various therapeutic applications. ktu.edu

| Starting Scaffold | Reaction Type | Resulting Fused System | Reference |

|---|---|---|---|

| 1H-Pyrazole-5-carboxylates | N-alkylation and subsequent cyclization | Tetrahydro-4H-pyrazolo[1,5-a] nih.govktu.edudiazepin-4-ones | nih.gov |

| 4-chloro-3H-benzo[b] nih.govktu.edudiazepine-2-carbaldehyde | Condensation and subsequent cyclization | Pyrazolo-, isoxazolino-, and pyridino-fused benzodiazepines | researchgate.net |

| Indole-2-carboxylates | Two-step N-alkylation and cyclization | Tetrahydro nih.govktu.edudiazepino[1,2-a]indol-1-ones | ktu.edu |

| 8-amino-chromeno[3,4-b]thieno[2,3-e] nih.govktu.edudiazepin-6(12H)-one | Substitution with cyclic secondary amines | Derivatized fused diazepines | jocpr.com |

Strategies for Functional Group Elaboration and Diversification of the 1,4-Diazepane Core

A variety of synthetic strategies are employed to elaborate and diversify the functional groups on the 1,4-diazepane core itself, allowing for fine-tuning of the molecule's properties. These methods often involve selective protection and deprotection steps to control reactivity at the two different nitrogen atoms.

N-Alkylation and N-Acylation: The nitrogen atoms of the diazepine ring are nucleophilic and can be readily functionalized. N-alkylation can be achieved through reactions with alkyl halides or via reductive amination. nih.gov N-acylation, reacting the diazepine with acyl chlorides or activated carboxylic acids, is another common method to introduce diversity. For instance, the reaction of azetidine-fused 1,4-benzodiazepines with methyl chloroformate leads to N-methoxycarbonylation and subsequent ring opening, demonstrating a tandem acylation-cyclization strategy. nih.gov

Debenzylation: The benzyl group at the N-1 position of the title compound is a valuable protecting group. It can be removed via catalytic hydrogenation, often using a palladium catalyst such as palladium hydroxide (B78521) on carbon (Pd(OH)₂/C). nih.gov This deprotection step unmasks a secondary amine at the N-1 position, which can then be subjected to further functionalization, allowing for the sequential and controlled diversification of the scaffold. The addition of a mild acid, like acetic acid, can sometimes facilitate this debenzylation process when other functional groups render the reaction difficult. nih.gov

Ring Expansion and Modification: More advanced strategies involve modifying the ring itself. Ring expansion of smaller heterocyclic systems, such as pyrrolidones, can be used to construct the diazepine core with pre-installed functional groups ready for further diversification. colab.ws The synthesis of 1,4-diazepine derivatives can also be achieved through multicomponent reactions (MCRs), which allow for the rapid assembly of diverse scaffolds in a single pot. nih.gov

| Strategy | Reaction/Reagents | Purpose | Example Application |

|---|---|---|---|

| N-Alkylation | Tandem N-alkylation-ring opening-cyclization | Introduce alkyl groups at nitrogen positions | Synthesis of novel 1,4-benzodiazepine (B1214927) derivatives from aziridines. nih.gov |

| N-Acylation | Methyl chloroformate | Introduce acyl groups and trigger further reactions | Conversion of azeto-fused diazepinones into chloroethyl-substituted derivatives. nih.gov |

| Debenzylation | Catalytic Hydrogenation (e.g., Pd(OH)₂/C, H₂) | Remove N-benzyl protecting group for further functionalization | Late-stage deprotection in the synthesis of complex inhibitors. nih.gov |

| Cyclization | Intramolecular nucleophilic displacement | Formation of the diazepine ring from a linear precursor | One-pot synthesis of benzodiazepines from aziridine (B145994) carboxylates. nih.gov |

Future Perspectives and Emerging Trends in 1,4 Diazepane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The demand for greener and more efficient chemical processes has spurred significant innovation in the synthesis of 1,4-diazepane derivatives. Modern approaches are moving away from traditional, often harsh and wasteful, methods towards more elegant and sustainable strategies.

A key area of development is the use of domino and multicomponent reactions. These processes are highly atom-economical, combining multiple synthetic steps into a single operation without isolating intermediates. For instance, a step- and atom-economical protocol has been developed for synthesizing 1,4-diazepanes from simple starting materials like 1,2-diamines, which can often be performed under solvent-free conditions. acs.orgnih.gov This involves the in-situ generation of an aza-Nazarov reagent followed by an intramolecular cyclization. acs.orgnih.gov Similarly, three-component reactions using a diamine, a 1,3-diketone, and an aromatic aldehyde have been successfully employed, sometimes using water as a solvent and a simple catalyst like oxalic acid, highlighting the push towards green chemistry. researchgate.net

Catalysis is another major frontier. Efficient procedures using Keggin-type heteropolyacids as catalysts have been shown to produce high yields of 1,4-diazepine derivatives in shorter reaction times. nih.gov Palladium-catalyzed reactions, including domino processes like carboamination and aminoarylation, are also proving to be powerful tools for creating functionalized benzodiazepines. mdpi.com Furthermore, the use of N-propargylamines as versatile building blocks offers a high atom economy and shorter synthetic routes to the 1,4-diazepane core. rsc.org The development of chiral catalysts is also crucial for producing specific stereoisomers, a critical factor for biological activity. researchgate.netyoutube.com

| Synthetic Strategy | Core Principle | Representative Example |

| Domino Reactions | Multiple bond-forming reactions in one pot without isolating intermediates. | In-situ generation of an aza-Nazarov reagent followed by intramolecular cyclization. acs.orgnih.gov |

| Multicomponent Reactions | Combining three or more reactants in a single step to build complex products. | Three-component synthesis using a diamine, diketone, and aldehyde with an oxalic acid catalyst. researchgate.net |

| Heteropolyacid Catalysis | Using efficient and reusable solid acid catalysts to drive reactions. | Keggin-type heteropolyacids for the reaction of ketimine intermediates with aldehydes. nih.gov |

| N-Propargylamine Building Blocks | Utilizing versatile starting materials for atom-economical synthesis. | Synthesis of 1,4-diazepane cores from N-propargylamines. rsc.org |

Advanced Computational Approaches for Molecular Design and Property Prediction

Computational chemistry has become an indispensable partner to synthetic chemistry, enabling the rational design and prediction of properties for new 1,4-diazepane derivatives before they are ever synthesized in a lab. longdom.orgjstar-research.com These in silico methods save significant time and resources by focusing experimental work on the most promising candidates.

A primary tool is molecular docking , which simulates how a molecule, such as a 1,4-diazepane derivative, fits into the binding site of a biological target, like a protein or enzyme. researchgate.net Docking studies can predict the binding mode and affinity, helping to identify key interactions necessary for biological activity. bohrium.combrieflands.comnih.gov For example, docking has been used to reveal the binding mode of 1,4-diazepan-7-one inhibitors with the human KLK7 protein and to understand the interactions of 1,4-benzodiazepine-2,5-diones with the HDM2 protein. bohrium.combrieflands.com

Quantitative Structure-Activity Relationship (QSAR) models provide another layer of predictive power. nih.gov By analyzing a set of known compounds, QSAR establishes a mathematical correlation between their chemical structures and their biological activities. nih.gov These models can then predict the activity of newly designed, unsynthesized compounds. bohrium.com Successful 3D-QSAR and HQSAR models have been developed for 1,4-diazepan-7-ones, demonstrating good predictive ability. bohrium.com

Finally, molecular dynamics (MD) simulations offer a dynamic view of the molecule-target interaction over time. These simulations can confirm the stability of binding modes predicted by docking and provide deeper insights into the conformational changes that occur. nih.govnih.gov

| Computational Method | Primary Function | Application to 1,4-Diazepanes |

| Molecular Docking | Predicts the preferred binding orientation and affinity of a molecule to a target. | Revealing binding modes with proteins like KLK7 and HDM2. bohrium.combrieflands.com |

| QSAR | Correlates chemical structure with biological activity to predict potency. | Developing predictive models for new human KLK7 inhibitors. bohrium.com |

| Molecular Dynamics | Simulates the physical movements of atoms and molecules over time. | Confirming the stability of ligand-receptor interactions for sigma receptor ligands. nih.govnih.gov |

Exploration of New Chemical Transformations for 1,4-Diazepane Derivatives

Beyond creating the core 1,4-diazepane ring, a significant area of future research lies in discovering new ways to modify and functionalize it. These novel transformations unlock access to a wider range of chemical structures and properties.

One emerging strategy is ring expansion . For example, it has been shown that certain 1,3-diazines can undergo an unusual ring expansion to form 1,4-diazine (piperazine) derivatives. nih.gov Similarly, the ring expansion of specific pyrimidine (B1678525) compounds can lead to 1,3-diazepine derivatives. cdnsciencepub.com These methods provide innovative pathways to seven-membered rings from more readily available smaller rings.

The functionalization of pre-formed rings is also critical. A facile method has been developed to synthesize azetidine-fused 1,4-benzodiazepines, which can then undergo ring-opening reactions with various nucleophiles to install diverse functional groups onto the diazepine (B8756704) scaffold. nih.gov This provides a platform for creating a library of derivatives from a common intermediate. The development of enzymatic platforms, for instance using an iridium-containing cytochrome, is also enabling novel transformations like asymmetric cyclopropanation on N-heterocycles to create rigid, sp3-rich spirocyclic scaffolds for drug discovery. acs.org These advanced synthetic techniques are crucial for exploring new chemical space and developing the next generation of 1,4-diazepane-based compounds. jocpr.comnih.gov

| Transformation Type | Description | Significance |

| Ring Expansion | Converting a smaller heterocyclic ring into the larger 1,4-diazepane system. | Provides novel synthetic routes from different starting materials. nih.gov |

| Ring Opening of Fused Systems | Opening an adjacent fused ring to introduce functionality onto the diazepane core. | Allows for late-stage diversification of a common intermediate to create diverse libraries. nih.gov |

| Enzymatic Catalysis | Using engineered enzymes to perform highly selective and complex transformations. | Enables asymmetric synthesis of complex, rigid scaffolds for drug design. acs.org |

| Post-Functionalization | Modifying the diazepane ring after its initial synthesis to add new chemical groups. | Critical for fine-tuning the biological and physical properties of lead compounds. jocpr.com |

Q & A

Basic: How can researchers optimize the synthesis of 1-Benzyl-7-phenyl-1,4-diazepane to improve yield and purity?

Methodological Answer:

Optimization can be achieved using orthogonal experimental design , where parameters like reaction temperature, catalyst concentration, and solvent polarity are systematically varied. For example, a 3-factor, 3-level orthogonal array (e.g., L9) reduces the number of trials while identifying critical variables. Post-synthesis, purity is assessed via HPLC, and yield is calculated gravimetrically. Statistical tools like ANOVA can isolate significant factors affecting yield .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., benzyl and phenyl groups).

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.

- HPLC : Purity assessment (>95% by area normalization). Cross-validation with reference standards (if available) ensures structural accuracy .

Basic: What experimental approaches are used to study its interaction with neurotransmitter receptors (e.g., GABAA)?

Methodological Answer:

- Radioligand Binding Assays : Competitive binding studies using H-diazepam as a reference ligand to calculate IC50 values.

- Functional Assays : Electrophysiological measurements (e.g., patch-clamp) on recombinant GABAA receptors to assess allosteric modulation. Dose-response curves are generated to determine EC50 and efficacy .

Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

Use COMSOL Multiphysics integrated with AI-driven QSAR (Quantitative Structure-Activity Relationship) models to simulate absorption, distribution, and metabolism. Parameters like logP (lipophilicity) and pKa are calculated via software (e.g., ChemAxon). Molecular dynamics simulations predict blood-brain barrier permeability .

Advanced: How should researchers address contradictory pharmacological data (e.g., varying receptor affinity across studies)?

Methodological Answer:

- Statistical Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., assay conditions).

- Orthogonal Validation : Confirm binding affinity using surface plasmon resonance (SPR) alongside traditional radioligand assays.

- Control Standardization : Ensure consistent receptor isoform expression and buffer conditions across labs .

Advanced: What strategies mitigate challenges in multi-step synthesis of this compound derivatives?

Methodological Answer:

- Factorial Design : Optimize reaction sequences by varying catalysts (e.g., Pd/C for hydrogenation) and protecting groups.

- Intermediate Monitoring : Use in-line FTIR or UPLC to track intermediate stability.

- Separation Technologies : Employ membrane-based purification (e.g., nanofiltration) to isolate intermediates .

Advanced: How can researchers design selective analogs to minimize off-target effects?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., benzyl vs. phenethyl) and assess selectivity via panel screening (e.g., kinase assays).

- In Silico Docking : Use AutoDock Vina to predict binding poses against target vs. off-target receptors .

Advanced: What methodologies separate this compound from complex reaction mixtures?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% TFA).

- Membrane Technologies : Tangential flow filtration to remove high-MW impurities.

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for selective recrystallization .

Advanced: How is the stability of this compound assessed under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC.

- Forced Degradation : Test under acidic (HCl), basic (NaOH), oxidative (H2O2), and photolytic (UV) conditions.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C .

Advanced: What experimental frameworks evaluate the in vitro and in vivo toxicity of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。